Bienvenue dans la boutique en ligne BenchChem!

3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

BTK inhibition Kinase inhibitor Pyrrolidine carboxamide

This compound is a single-digit nanomolar BTK inhibitor (IC50=1 nM) with a critical 3-bromopyridin-2-yl ether motif that enables late-stage diversification via cross-coupling. Unlike simpler analogs, its 4-fluorobenzyl urea substitution provides a defined anchor for PROTAC linker attachment. Using this specific compound ensures head-to-head benchmarking against patent examples and eliminates structural ambiguity in SAR expansion campaigns.

Molecular Formula C17H17BrFN3O2
Molecular Weight 394.244
CAS No. 1904330-97-7
Cat. No. B2484317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
CAS1904330-97-7
Molecular FormulaC17H17BrFN3O2
Molecular Weight394.244
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23)
InChIKeyDXECLQWVFVVCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide (CAS 1904330-97-7): Core Structural Identity and Procurement Context


3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide (CAS 1904330-97-7) is a synthetic pyrrolidine-1-carboxamide derivative (MF: C17H17BrFN3O2, MW: 394.24 g/mol) that incorporates a 3-bromopyridin-2-yl ether at the pyrrolidine 3-position and a 4-fluorobenzyl urea substituent at the pyrrolidine nitrogen [1]. This compound has been explicitly exemplified as a potent Bruton's tyrosine kinase (BTK) inhibitor in patent literature, demonstrating single-digit nanomolar enzymatic potency (IC50 = 1 nM) [2]. Its structural architecture combines a halogenated heteroaryl ether for target engagement, a pyrrolidine scaffold providing conformational constraint, and a fluorinated benzyl group that contributes to molecular recognition and physicochemical tuning—features that collectively differentiate it from simpler in-class analogs.

Why Generic Substitution of 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide (CAS 1904330-97-7) Is Scientifically Unreliable


The compound's BTK inhibitory activity is exquisitely sensitive to structural modifications of the pyrrolidine-1-carboxamide core. Patent SAR data from US20240083900 reveals that even closely related analogs within the same chemical series exhibit >5-fold variation in IC50 values, depending on the nature of the heteroaryl ether and the benzyl substitution pattern [1]. The 3-bromopyridin-2-yl ether motif is particularly critical: replacing the bromine with hydrogen or relocating it to alternative positions has been shown to substantially alter target engagement [2]. Furthermore, the 4-fluorobenzyl group is not merely a generic hydrophobic anchor—fluorine substitution at the para position modulates both binding affinity and metabolic stability relative to unsubstituted, chloro-substituted, or ortho/meta-fluoro analogs [1]. These structure-activity relationships demonstrate that simple functional group interchange within the pyrrolidine-1-carboxamide class cannot be assumed to preserve potency, selectivity, or physicochemical properties. The quantitative evidence below establishes the measurable performance boundaries that define this specific compound's scientific value proposition.

Quantitative Differentiation Evidence for 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide (CAS 1904330-97-7) vs. Closest Structural Analogs


Direct BTK Enzymatic Potency Comparison: Target Compound vs. In-Patent Structural Analogs from US20240083900

In a standardized BTK in vitro enzymatic assay, the target compound (Example 99 in US20240083900) achieves an IC50 of 1 nM [1]. By comparison, Example 236 from the same patent achieves an IC50 of 5.5 nM, Example 79 achieves an IC50 of 1.2 nM, and Example 101 achieves an IC50 of 1 nM. The most potent comparator, Example 66, achieves an IC50 <1 nM, representing a <2-fold difference from the target compound [1]. These data establish the target compound among the most potent analogs in this patent series, with a quantifiable potency window relative to less optimized members.

BTK inhibition Kinase inhibitor Pyrrolidine carboxamide Immuno-oncology

Structural Determinant of Potency: The 3-Bromopyridin-2-yl Ether Motif as a Critical Pharmacophoric Element

The 3-bromopyridin-2-yl ether moiety distinguishes the target compound from analogs bearing alternative heteroaryl ethers (e.g., pyrimidine, pyrazine, or unsubstituted pyridine). In the broader pyrrolidine-1-carboxamide BTK inhibitor class, halogen bonding between the bromine atom and the BTK hinge region has been demonstrated to contribute to binding affinity. Analogs lacking the bromine substituent or bearing chlorine instead typically show 2- to 10-fold reductions in potency, as documented in related patent disclosures [1]. The specific 3-position of the bromine on the pyridine ring is critical, as 4-bromo or 5-bromo regioisomers exhibit altered binding geometries and reduced inhibitory activity [1].

Structure-activity relationship Halogen bonding Pharmacophore mapping Medicinal chemistry

Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. In-Class Analogs

Using consensus calculated physicochemical properties, 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide exhibits a predicted LogP of approximately 3.2 (ALogP) and a topological polar surface area (TPSA) of 62.4 Ų . These values position the compound within favorable drug-like chemical space (Lipinski compliant: MW 394.24 < 500; HBD = 1; HBA = 5; LogP < 5). In comparison, closely related analogs with larger N-benzyl substituents (e.g., 3,4-dimethoxybenzyl, CAS variant from benchchem series) show predicted LogP increases of 0.5-1.0 log units, potentially compromising aqueous solubility and oral absorption . The 4-fluorobenzyl group provides an optimal balance: fluorine substitution lowers LogP relative to chloro- or methyl-substituted analogs while maintaining target binding affinity through favorable electronic effects .

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Recommended Research and Industrial Application Scenarios for 3-((3-Bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide (CAS 1904330-97-7)


BTK Inhibitor Lead Optimization and SAR Expansion in Immuno-Oncology Drug Discovery

This compound serves as a high-potency BTK inhibitor lead (IC50 = 1 nM) suitable for head-to-head benchmarking against both earlier-generation BTK inhibitors and in-patent analogs [1]. Its 5.5-fold potency advantage over Example 236 and equipotency with Example 101 from the same patent series make it an ideal reference standard for SAR expansion campaigns aimed at optimizing selectivity, pharmacokinetics, or covalent binding strategies. The 3-bromopyridinyl moiety further enables late-stage diversification via palladium-catalyzed cross-coupling, allowing rapid analog generation without resynthesis of the entire scaffold [2].

Chemical Probe Development for BTK-Dependent Signaling Pathway Dissection

With its well-defined single-digit nanomolar potency and structural relationship to clinical-stage BTK inhibitors, this compound is well-suited for use as a chemical probe to interrogate B-cell receptor signaling, NF-κB activation, and downstream survival pathways in diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), and autoimmune disease models [1]. Its favorable calculated physicochemical profile (LogP ≈ 3.2, TPSA = 62.4 Ų) suggests acceptable cell permeability for cellular target engagement studies, distinguishing it from more lipophilic analogs that may suffer from solubility-limited exposure .

Synthetic Intermediate for Parallel Library Synthesis and PROTAC Conjugate Development

The 3-bromopyridin-2-yl ether provides a versatile synthetic handle for diversification strategies. The bromine atom can participate in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions to generate focused libraries of aryl-, alkynyl-, or amino-substituted analogs [2]. Additionally, the 4-fluorobenzyl urea moiety can serve as an anchor point for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design, where the compound's well-characterized BTK binding affinity provides a defined starting point for recruiting E3 ligase machinery to induce BTK degradation [1]. This dual utility as both a tool compound and a synthetic building block offers procurement efficiency not available with dehalogenated or pre-diversified analogs.

Quote Request

Request a Quote for 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.